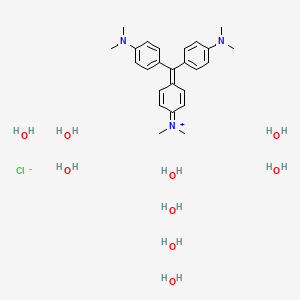
3-氨基巴豆酸乙酯
描述
Ethyl 3-aminocrotonate is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a crotonate ester function in its structure, which allows it to undergo a range of chemical reactions. The compound has been utilized in the preparation of polymeric betaines, aminoquinolines, and other heterocyclic structures, demonstrating its utility in the field of organic synthesis and materials science .
Synthesis Analysis
The synthesis of ethyl 3-aminocrotonate derivatives can be achieved through various methods. One approach involves the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by silylating or acylating agents to yield 3-aminoquinoline carboxylic acid derivatives . Another method includes the condensation of acetoacetic ester with amines, aminoalcohols, and amino acids under mild conditions to obtain N-substituted alkyl derivatives of ethyl 3-aminocrotonate . Additionally, ethyl 3-aminocrotonate can react with hydroxy(tosyloxy)iodobenzene to form a tosylate, which is a precursor for the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of ethyl 3-aminocrotonate and its derivatives has been elucidated through various spectroscopic techniques. Proton magnetic resonance (p.m.r.) spectra have confirmed the cis disposition and intramolecular bonding of the amino and ethoxy-carbonyl groups in ethyl 3-(glycosylamino)crotonates . X-ray analysis has been used to determine the structure of the phenyliodonium salt of ethyl 3-amino-2-phenyliodoniocrotonate, revealing intramolecular and unusual intermolecular hydrogen bonds .
Chemical Reactions Analysis
Ethyl 3-aminocrotonate is reactive towards a variety of reagents, leading to the formation of diverse heterocyclic compounds. It can undergo condensation with β-keto isothiocyanates to form 1,4-dihydropyrimidine-2-thiols and 2-amino-1,3-thiazines, with the product ratio being influenced by the choice of solvent . The reaction of diethyl ethylenebis(β-aminocrotonate) with metal acetates in the presence of NaNO2 in acid medium leads to the formation of metal complexes with various geometries . Additionally, ethyl 3-aminocrotonate can add aliphatic and aromatic thiols at the double bond in the presence of catalytic amounts of alkylamines and ammonia .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-aminocrotonate and its derivatives have been extensively studied. Novel polymeric betaines based on ethyl 3-aminocrotonate exhibit stereochemical peculiarities, tautomeric transitions, and stimuli-sensitive properties that are influenced by pH, ionic strength, and the thermodynamic quality of solvents . The stimuli-sensitive properties of amphoteric gels derived from ethyl 3-aminocrotonate have been investigated, revealing their responsiveness to pH, ionic strength, and electric fields . These properties make ethyl 3-aminocrotonate-based materials promising candidates for various applications in smart materials and sensors.
科学研究应用
聚合甜菜碱
3-氨基巴豆酸乙酯用于制备新型聚合甜菜碱。这些甜菜碱表现出独特的物理化学性质,并通过与各种胺缩合形成。由于其流体力学、构象、分子特性和刺激敏感特性,它们在各个领域都有应用 (Kudaibergenov、Bimendina 和 Yashkarova,2007)。
杂环化合物的合成
3-氨基巴豆酸乙酯与羟基(甲苯磺酸氧基)碘苯反应形成 3-氨基-2-苯基碘代巴豆酸乙酯甲苯磺酸盐,该盐用于合成杂环化合物。此过程涉及 X 射线分析,对于创建吡啶盐具有重要意义 (Neilands 和 Belyakov,2000)。
多组分反应
3-氨基巴豆酸乙酯在多组分反应中对于合成 1,3-噻嗪-6-苯基亚氨基-5-羧酸盐至关重要。它提供了一种在温和条件下生产一系列取代羧酸盐的简便方法,展示了其在化学合成中的多功能性 (Trinh 和 McCluskey,2016)。
氨基喹啉的合成
在 3-氨基喹啉羧酸衍生物的合成中,3-氨基巴豆酸乙酯被添加到取代的硝基芳烃中。此过程对于创建多种取代的 3-氨基喹啉至关重要,在药物研究中很有价值 (Bujok、Kwast、Cmoch 和 Wróbel,2010)。
吡啶的合成
3-氨基巴豆酸乙酯还参与使用微波辅助条件的一步合成吡啶。与传统技术相比,这种新方法提供了更好的收率和对区域化学的完全控制 (Bagley、Lunn 和 Xiong,2002)。
安全和危害
Ethyl 3-aminocrotonate is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 3-aminocrotonate?
A1: Ethyl 3-aminocrotonate has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.
Q2: How is Ethyl 3-aminocrotonate typically synthesized?
A2: Ethyl 3-aminocrotonate can be synthesized through the condensation of ethyl acetoacetate with ammonia.
Q3: Can you provide an example from the research where Ethyl 3-aminocrotonate acts as a starting reagent for the synthesis of a pharmaceutical compound?
A: Yes, in the synthesis of Arbidol hydrochloride, a drug with antiviral properties, Ethyl 3-aminocrotonate is reacted with p-benzoquinone through a Nenitzescu reaction. This is followed by a series of steps including O-acylation, N-methylation, bromination, condensation, and a Mannich reaction to ultimately yield the target compound. []
Q4: What makes Ethyl 3-aminocrotonate particularly well-suited for heterocyclic synthesis?
A4: Ethyl 3-aminocrotonate possesses both an amine and an ester group, making it a reactive molecule capable of participating in various cyclization reactions. Its structure allows it to react with aldehydes, ketones, and other functional groups to form diverse heterocyclic systems.
Q5: Can you provide specific examples of heterocyclic compounds synthesized using Ethyl 3-aminocrotonate?
A5: Certainly! Here are a few examples:
- Pyrano[2,3-c]pyrazole-6-ones: These are formed when Ethyl 3-aminocrotonate reacts with compounds like 1-phenyl-3-methylpyrazolin-5-one in place of the more traditional ethyl acetoacetate. This reaction highlights how using Ethyl 3-aminocrotonate can lead to higher yields of the desired product. []
- Pyrazolo[3,4-b]pyridin-6-ones: These can be synthesized by reacting Ethyl 3-aminocrotonate with starting materials such as 1-phenyl-3-aminopyrazolin-5-one. []
- 1,4-Dihydropyridines: These compounds, known for their calcium channel blocking activities, can be synthesized using Ethyl 3-aminocrotonate through variations of the Hantzsch synthesis. [, , , , , ]
Q6: The research mentions an unusual byproduct observed during a 1,4-dihydropyridine synthesis. Could you elaborate on that?
A: In one study, researchers observed an atypical isomer of a 1,4-dihydropyridine with an exocyclic double bond as a byproduct. This occurred during the reaction of 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with Ethyl 3-aminocrotonate. The structure of this unusual byproduct was confirmed using 1H and 13C NMR spectroscopy. []
Q7: What is the typical role of Ethyl 3-aminocrotonate in the reaction mechanisms leading to these heterocyclic compounds?
A7: Ethyl 3-aminocrotonate often acts as a nucleophile due to the presence of the amine group. This allows it to attack electrophilic carbon atoms in aldehydes, ketones, or other reactive species, initiating the cyclization process.
Q8: Has research explored the influence of structural modifications on the reactivity of Ethyl 3-aminocrotonate?
A: Yes, some studies have investigated the impact of substituents on the reactivity of Ethyl 3-aminocrotonate. For example, researchers synthesized novel linear and crosslinked polybetaines using Ethyl 3-aminocrotonate and its N-substituted alkyl derivatives. They found that the nature of these substituents significantly affected the polymers' properties, including their stimuli-sensitive behavior in response to pH, ionic strength, and solvent composition. [, ]
Q9: Are there studies investigating the Structure-Activity Relationship (SAR) of compounds synthesized using Ethyl 3-aminocrotonate?
A: Yes, in the context of 1,4-dihydropyridine synthesis, a study examined the kinetics of forming 4-(substituted phenyl)-1,4-dihydropyridines using Ethyl 3-aminocrotonate and various substituted 2-benzylideneacetoacetates. They found a correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, demonstrating the impact of structural modifications on the reaction kinetics. []
Q10: Are there any notable applications of Ethyl 3-aminocrotonate outside the realm of traditional heterocyclic synthesis?
A10: Yes, research has explored the use of Ethyl 3-aminocrotonate in synthesizing novel polymers.
- Polymeric Betaines: Researchers successfully synthesized linear and crosslinked polyampholytes with a betaine structure by utilizing a Michael addition reaction between acrylic acid and Ethyl 3-aminocrotonate. These polyampholytes displayed interesting stimuli-sensitive behaviors in response to changes in pH, ionic strength, and the application of electric and magnetic fields. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














